((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine
Overview
Description
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine: is a complex organic compound characterized by its unique hexahydrofurofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine typically involves multi-step organic reactions The initial step often includes the formation of the hexahydrofurofuran ring system through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the dimethanamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
Scientific Research Applications
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its application, such as inhibiting enzyme activity in biochemical assays or interacting with cellular receptors in medical research.
Comparison with Similar Compounds
Similar Compounds
Hexahydrofurofuran derivatives: Compounds with similar ring structures but different functional groups.
Dimethanamine analogs: Molecules with similar amine groups but different core structures.
Uniqueness
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine is unique due to its specific stereochemistry and the combination of the hexahydrofurofuran ring with dimethanamine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Biological Activity
((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine is a bicyclic organic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its synthesis, chemical properties, and biological interactions.
Chemical Structure and Properties
The compound features a hexahydrofuro[3,2-b]furan core with dimethanamine functionalization. Its molecular formula is C₆H₁₄N₂O₂, with a molecular weight of approximately 146.19 g/mol. The stereochemistry of the compound is critical for its biological activity, influencing how it interacts with biological systems.
Structural Characteristics
- Molecular Formula : C₆H₁₄N₂O₂
- Molecular Weight : 146.19 g/mol
- Functional Groups : Dimethanamine and hydroxyl groups
Synthesis
The synthesis of this compound can be achieved through various methods involving the functionalization of isomannide derivatives. The most common synthetic routes include:
- Reduction Reactions : Involving the reduction of furan derivatives.
- Amine Functionalization : Introducing dimethanamine groups via nucleophilic substitution.
Pharmacological Potential
Research indicates that this compound exhibits several pharmacological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties due to their ability to scavenge free radicals.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways.
- Neuroprotective Effects : There is emerging evidence that this compound can protect neuronal cells from oxidative stress-induced damage.
Case Studies
- Antioxidant Activity Assessment :
- Neuroprotective Studies :
Comparative Analysis with Related Compounds
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
Isomannide | C₆H₁₂O₆ | Two exo hydroxyl groups | Antioxidant properties |
Isoidide | C₆H₁₂O₆ | One exo and one endo hydroxyl group | Neuroprotective effects |
Isosorbide | C₆H₁₀O₅ | Additional oxygen atom in the ring | Used in producing polyesters |
Properties
IUPAC Name |
[(3S,3aR,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c9-1-5-3-11-8-6(2-10)4-12-7(5)8/h5-8H,1-4,9-10H2/t5-,6-,7+,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJNENUHJRFCL-RULNZFCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(O1)C(CO2)CN)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)CN)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309611-91-3 | |
Record name | [(3S,3aR,6S,6aR)-6-(aminomethyl)-hexahydrofuro[3,2-b]furan-3-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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